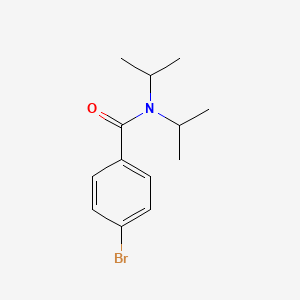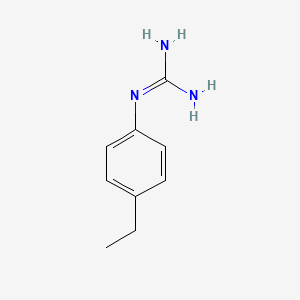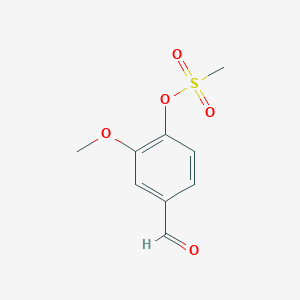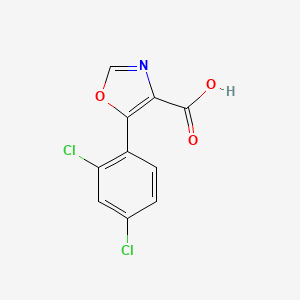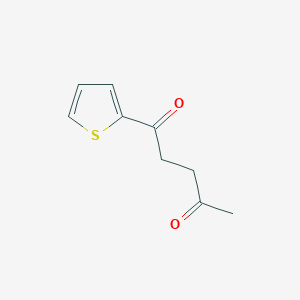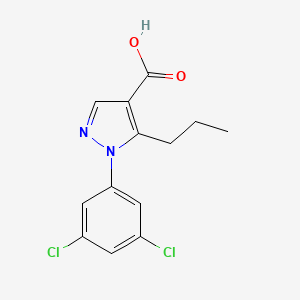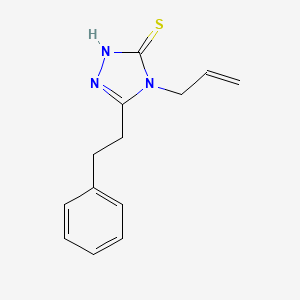
4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. These derivatives are synthesized through intramolecular cyclization of thiosemicarbazides and are characterized by their thiol-thione tautomerism . The presence of the allyl group and the 2-phenylethyl moiety suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from thiosemicarbazides and proceeding through cyclization reactions. For example, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies could be applied to the synthesis of this compound, with appropriate modifications to incorporate the 2-phenylethyl group.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, revealing a monoclinic space group . Density functional theory (DFT) and Hartree-Fock (HF) calculations are also employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives exhibit a range of chemical reactivities, including the potential for tautomerism between thiol and thione forms. This tautomerism can be influenced by intramolecular hydrogen bonding and is often investigated using DFT calculations . Additionally, these compounds can undergo various chemical reactions, such as Mannich reactions, to yield a variety of functionalized derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a combination of experimental and theoretical methods. These compounds typically crystallize in monoclinic space groups and have densities around 1.3-1.4 g/cm³ . Their vibrational frequencies and chemical shifts are determined using spectroscopic methods and compared with theoretical calculations for confirmation. The molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties are also analyzed to understand the chemical reactivity and stability of these compounds .
科学的研究の応用
Corrosion Inhibition
4-Allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is significant in corrosion inhibition. A study by Orhan et al. (2012) explored its use in protecting mild steel in acidic environments. The compound showed increased efficiency as a corrosion inhibitor with rising concentrations, forming protective films on mild steel surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).
Chemical Synthesis and Properties
The compound's role in chemical synthesis is highlighted by Mobinikhaledi et al. (2010), who synthesized novel Schiff bases containing 1,2,4-triazole rings. This process involved the compound as a precursor, demonstrating its utility in creating complex chemical structures (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Biological Activity
The compound's derivatives show promise in biological applications. Aksyonova-Seliuk et al. (2018) synthesized derivatives with potential biomedical applications, including anti-cancer and anti-inflammatory properties. These derivatives were odorless, insoluble in water, and soluble in organic solvents, hinting at their pharmaceutical potential (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Structural and Conformational Analysis
Karayel and Oezbey (2008) investigated the structural and conformational features of a related compound, providing insight into its biological activity. Their study used X-ray diffraction and molecular modeling, contributing to understanding the compound's chemical behavior (Karayel & Oezbey, 2008).
特性
IUPAC Name |
3-(2-phenylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDKGDAFNEOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395061 |
Source


|
| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590376-39-9 |
Source


|
| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


